Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate

Description

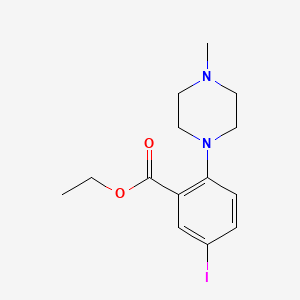

Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a 5-iodo substituent on the aromatic ring and a 4-methylpiperazinyl group at the 2-position. The compound’s molecular formula is C₁₄H₁₉IN₂O₂, with a molecular weight of 374.22 g/mol (calculated). This structure is cataloged in specialty chemical databases (e.g., Biopharmacule Speciality Chemicals) as part of a broader class of pharmacologically relevant benzoate esters .

Properties

CAS No. |

1131587-29-5 |

|---|---|

Molecular Formula |

C14H19IN2O2 |

Molecular Weight |

374.22 g/mol |

IUPAC Name |

ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C14H19IN2O2/c1-3-19-14(18)12-10-11(15)4-5-13(12)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3 |

InChI Key |

CQXDMTSXNJVBDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Iodo-2-Bromobenzoic Acid Intermediate

A foundational step involves preparing 5-iodo-2-bromobenzoic acid, which serves as a precursor for further transformations. According to a Chinese patent (CN103965020B), this intermediate is synthesized via electrophilic iodination using N-iodosuccinimide (NIS), prepared in situ by reacting N-bromosuccinimide (NBS) with iodine in hexanaphthene solvent under nitrogen atmosphere at 50-60 °C for 3-5 hours. The NIS is then used to iodinate o-bromobenzoic acid in 30% hydrochloric acid at 5-10 °C, yielding 5-iodo-2-bromobenzoic acid with a 72% yield after extraction and purification.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | NBS + Iodine in hexanaphthene, 50-60 °C, 3-5 h | N-Iodosuccinimide (NIS) | 92% |

| 2 | NIS + o-bromobenzoic acid in 30% HCl, 5-10 °C, 1-2 h | 5-Iodo-2-bromobenzoic acid | 72% |

Conversion to 5-Iodo-2-Bromobenzoyl Chloride

The 5-iodo-2-bromobenzoic acid is converted to the corresponding acid chloride by reaction with sulfur oxychloride (SOCl2) in toluene under nitrogen protection at 50 °C for 3-5 hours. The acid chloride is obtained in 90% yield after removal of toluene.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 3 | SOCl2, toluene, N2, 50 °C, 3-5 h | 5-Iodo-2-bromobenzoyl chloride | 90% |

Reduction to 5-Iodo-2-Bromobenzyl Alcohol

The acid chloride is reduced to the corresponding benzyl alcohol by addition to ethanol solution followed by slow addition of sodium borohydride at 0-10 °C. After 5-20 hours of reaction and pH adjustment to 5-6, extraction and crystallization yield 5-iodo-2-bromobenzyl alcohol in 80% yield.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 4 | NaBH4 in EtOH, 0-10 °C, 5-20 h | 5-Iodo-2-bromobenzyl alcohol | 80% |

Nucleophilic Substitution to Introduce 4-Methylpiperazin-1-yl Group

Although direct literature on the exact substitution of the 2-bromo position with 4-methylpiperazine on the iodinated benzoate is limited in the provided search results, general synthetic approaches for piperazine substitution on aromatic halides involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination reactions.

From related literature on piperazine-containing drugs, nucleophilic substitution of aryl halides with piperazine derivatives often requires:

- Use of bases such as potassium carbonate or organic bases.

- Polar aprotic solvents like DMF or DMSO.

- Elevated temperatures (80-120 °C).

- Sometimes palladium catalysis for Buchwald-Hartwig amination if the halide is less reactive.

Given the 2-bromo substituent on the aromatic ring, a plausible method is the nucleophilic aromatic substitution of the 2-bromo substituent by 4-methylpiperazine under basic conditions to yield Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate.

Esterification to Form Ethyl Benzoate

If the starting material is the acid or acid chloride, esterification with ethanol under acidic conditions or via Fischer esterification can produce the ethyl benzoate moiety. Alternatively, the ethyl ester can be introduced earlier in the synthetic sequence to facilitate subsequent substitutions.

Summary Table of the Preparation Steps

| Step | Intermediate/Product | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Iodosuccinimide (NIS) | NBS + I2, hexanaphthene, 50-60 °C, 3-5 h | 92 | In situ iodinating agent preparation |

| 2 | 5-Iodo-2-bromobenzoic acid | NIS + o-bromobenzoic acid, 30% HCl, 5-10 °C, 1-2 h | 72 | Electrophilic iodination |

| 3 | 5-Iodo-2-bromobenzoyl chloride | SOCl2, toluene, N2, 50 °C, 3-5 h | 90 | Conversion to acid chloride |

| 4 | 5-Iodo-2-bromobenzyl alcohol | NaBH4, EtOH, 0-10 °C, 5-20 h | 80 | Reduction of acid chloride |

| 5 | This compound | Nucleophilic substitution with 4-methylpiperazine, base, solvent, heat | Not specified | SNAr or Pd-catalyzed amination likely |

Research Findings and Perspectives

- The patent CN103965020B provides a robust and industrially viable route to iodinated benzoic acid derivatives, emphasizing environmentally friendly and cost-effective iodination methods without expensive silver reagents.

- The nucleophilic substitution of aryl halides with piperazine derivatives is well-established in medicinal chemistry, with various optimized methods available depending on the reactivity of the halide and the substitution pattern.

- The ethyl ester functionality is typically introduced early or via esterification of the acid intermediate, facilitating purification and downstream reactions.

- Alternative palladium-catalyzed cross-coupling methods (e.g., Buchwald-Hartwig amination) can be employed if nucleophilic aromatic substitution is inefficient, especially for sterically hindered or less reactive aryl halides.

- Literature on related compounds with 4-methylpiperazin-1-yl substituents suggests that the piperazine moiety is introduced via nucleophilic substitution or coupling reactions after halogenation steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted benzoates with different functional groups replacing the iodine atom.

Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate

- Structure : Differs by replacing iodine with bromine at position 4.

- Molecular Formula : C₁₄H₁₉BrN₂O₂; Molecular Weight : 327.22 g/mol .

- Metabolic Stability: Brominated analogs may exhibit slower hydrolysis rates compared to iodinated derivatives due to weaker carbon-halogen bond strength (C–I: 234 kJ/mol vs. C–Br: 285 kJ/mol) .

Ethyl 5-chloro-2-(4-methylpiperazin-1-yl)benzoate

- Structure : Chlorine substituent at position 5.

- Molecular Formula : C₁₄H₁₉ClN₂O₂; Molecular Weight : 282.77 g/mol (estimated).

- Key Differences :

Positional Isomers

Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6)

Ester Group Variants

Methyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 354813-14-2)

Functional Group Modifications

Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate (CAS 304435-84-5)

- Structure : Ethoxy group at position 2; sulfonyl-linked piperazinyl at position 5.

- Molecular Formula : C₁₆H₂₄N₂O₅S; Molecular Weight : 356.44 g/mol .

- Key Differences: Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilic aromatic substitution reactivity compared to the parent compound.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen/Substituent | logP* (Estimated) |

|---|---|---|---|---|

| Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate | C₁₄H₁₉IN₂O₂ | 374.22 | Iodo (5-position) | 2.8 |

| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | C₁₄H₁₉BrN₂O₂ | 327.22 | Bromo (5-position) | 2.3 |

| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | C₁₄H₂₀N₂O₂ | 248.32 | None | 1.2 |

| Methyl 4-(4-methylpiperazin-1-yl)benzoate | C₁₃H₁₈N₂O₂ | 234.29 | None | 0.9 |

*logP calculated using ChemDraw software.

Research Findings and Implications

Biological Activity

Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate is an organoiodine compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOI and a molecular weight of approximately 374.22 g/mol. The compound features an ethyl ester functional group, an iodine atom at the 5-position of the benzoate ring, and a 4-methylpiperazine moiety attached to the 2-position of the benzoate structure. This unique structure enhances its reactivity and potential biological interactions compared to similar compounds.

Biological Activity

Research indicates that compounds containing piperazine moieties, including this compound, exhibit a variety of biological activities:

- Anticancer Activity : Studies have shown that related piperazine derivatives can have significant cytotoxic effects against various human tumor cell lines. The mechanism often involves the inhibition of nuclear enzymes such as topoisomerase I, which is crucial for DNA replication and repair .

- Neuropharmacological Effects : The piperazine ring is known for its role in neuropharmacology, influencing neurotransmitter systems and potentially offering therapeutic avenues for neurological disorders .

- Anti-inflammatory Properties : Emerging evidence suggests that compounds similar to ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate may possess anti-inflammatory properties by modulating cytokine release in inflammatory conditions .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Benzoate Backbone : Starting from commercially available benzoic acid derivatives.

- Iodination : The introduction of iodine at the 5-position can be achieved through electrophilic aromatic substitution.

- Piperazine Attachment : The final step involves coupling with 4-methylpiperazine to form the desired product.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate | Similar structure but bromine instead of iodine | Potential anticancer activity |

| Ethyl 2-(4-methylpiperazin-1-yl)benzoate | Lacks iodine substitution | General piperazine-related activities |

| 4-Methylpiperazine | Contains piperazine ring | Neuropharmacological effects |

Q & A

Q. What are the established synthetic routes for Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate?

The synthesis typically involves sequential functionalization of the benzoate core. A common approach is:

- Step 1: Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions.

- Step 2: Iodination at the 5-position using reagents like N-iodosuccinimide (NIS) under controlled conditions.

- Step 3: Esterification with ethanol to form the ethyl benzoate moiety. Purification often employs column chromatography or recrystallization to achieve >95% purity. Reaction optimization (e.g., solvent choice, temperature) is critical to minimize byproducts like dehalogenated intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR Spectroscopy: H and C NMR to confirm substituent positions and piperazine ring integrity.

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., iodine’s distinct I signal).

- IR Spectroscopy: Identifies ester carbonyl (C=O) stretches (~1700 cm) and aromatic C-I bonds (~500 cm). Cross-validation with computational simulations (e.g., DFT) enhances structural assignment accuracy .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. Challenges include resolving disorder in the piperazine ring or iodine’s heavy-atom effects. SHELX’s robust algorithms handle twinning and high-resolution data, ensuring precise bond-length/angle measurements .

Q. What are the solubility and stability profiles of this compound?

Solubility varies with solvent polarity:

- High solubility: Dichloromethane, DMF.

- Low solubility: Water, hexane. Stability studies (e.g., TGA/DSC) show decomposition above 200°C. Hydrolytic stability in aqueous buffers (pH 1–12) should be monitored, as ester groups may degrade under acidic/basic conditions .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., unexpected NOEs in NMR vs. SCXRD bond angles) are resolved by:

- Dynamic effects: NMR captures time-averaged conformations, while SCXRD provides static snapshots.

- Refinement parameters: Adjusting thermal displacement parameters in SHELXL to model disorder.

- Complementary techniques: Pairing solid-state (SCXRD) with solution-state (NMR) data to reconcile differences .

Q. What strategies optimize iodination efficiency while minimizing side reactions?

Key factors include:

- Electrophilic directing groups: The 4-methylpiperazine acts as an electron-donating group, directing iodination to the 5-position.

- Reagent selection: NIS with Lewis acids (e.g., FeCl) enhances regioselectivity.

- Temperature control: Reactions at 0–25°C reduce iodine displacement by competing nucleophiles. Yield improvements (from 60% to >85%) are achievable via iterative condition screening .

Q. How does the iodine atom influence reactivity in cross-coupling reactions?

The C-I bond’s moderate strength enables participation in:

- Suzuki-Miyaura coupling: With arylboronic acids to form biaryl derivatives.

- Ullmann coupling: For C-N bond formation with amines. Computational studies (DFT) predict activation barriers, guiding catalyst selection (e.g., Pd vs. Cu). Competing dehalogenation pathways require careful optimization of ligands and bases .

Q. What in vitro models assess the compound’s cytotoxicity and mechanism of action?

Standard assays include:

- MTT/PrestoBlue: Quantify viability in cancer cell lines (e.g., HepG2, HeLa).

- Apoptosis markers: Caspase-3/7 activation via fluorogenic substrates.

- Target engagement: SPR or ITC to measure binding affinity for enzymes (e.g., kinases). Dose-response curves (IC) and selectivity indices (vs. normal cells like lung fibroblasts) are critical for therapeutic potential evaluation .

Q. How are computational methods used to predict biological interactions?

- Molecular docking (AutoDock, Glide): Models binding poses with receptors (e.g., serotonin receptors due to the piperazine moiety).

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over time.

- QSAR models: Relate structural features (e.g., logP, polar surface area) to activity data. These methods prioritize compounds for synthesis and reduce experimental screening costs .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Issues include:

- Purification bottlenecks: Scaling chromatography is impractical; alternatives like crystallization or distillation are explored.

- Iodine handling: Safety protocols for large-scale iodination (e.g., containment of volatile HI byproducts).

- Batch consistency: Rigorous QC (HPLC, NMR) ensures reproducibility in multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.